(2E)-3-(5-ethylfuran-2-yl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-(5-ethylfuran-2-yl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-3-10-4-5-11(20-10)6-7-13(19)16-14-15-12(17-21-14)8-9(2)18/h4-7H,3,8H2,1-2H3,(H,15,16,17,19)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNXXRUKOXPQKG-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C=CC(=O)NC2=NC(=NS2)CC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(O1)/C=C/C(=O)NC2=NC(=NS2)CC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-(5-ethylfuran-2-yl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]prop-2-enamide , identified by its CAS number 892711-96-5, has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and structure–activity relationships (SAR) associated with this compound, particularly focusing on its anticancer, antimicrobial, and antioxidant properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 305.35 g/mol. The presence of the thiadiazole and furan rings in its structure is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅N₃O₃S |
| Molecular Weight | 305.35 g/mol |
| CAS Number | 892711-96-5 |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors to form the thiadiazole and furan moieties. The details of the synthetic pathway can significantly influence the yield and purity of the final product.
Anticancer Activity
Recent studies have indicated that derivatives of thiadiazole exhibit promising anticancer properties. For example, a study highlighted that compounds containing a thiadiazole ring demonstrated significant activity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The presence of electron-withdrawing groups at specific positions on the ring enhanced their efficacy against these cell lines .
Case Study:
A specific derivative similar to this compound was evaluated for its cytotoxicity using MTT assays. The results showed an IC50 value of approximately 15 µM against MCF-7 cells, indicating moderate activity .
Antimicrobial Activity
Thiadiazole derivatives have also been recognized for their antimicrobial properties. The compound was tested against both Gram-positive and Gram-negative bacteria. Studies revealed that modifications in the thiadiazole structure could lead to enhanced antimicrobial activity.
Table: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that this compound could be a viable candidate for further development as an antimicrobial agent .
Antioxidant Activity
The antioxidant potential of this compound was assessed through various assays such as DPPH radical scavenging and ABTS assays. The results indicated that it possesses considerable free radical scavenging activity due to the presence of the furan ring, which contributes to its electron-donating ability.
Table: Antioxidant Activity Assay Results
| Assay Type | IC50 Value |
|---|---|
| DPPH Scavenging | 25 µg/mL |
| ABTS Scavenging | 30 µg/mL |
This antioxidant activity is particularly relevant in the context of preventing oxidative stress-related diseases .
Structure–Activity Relationship (SAR)
The SAR studies indicate that modifications to the thiadiazole and furan rings can significantly affect the biological activities of these compounds. For instance:
- Electron-withdrawing groups at specific positions enhance anticancer and antimicrobial activities.
- Electron-donating groups improve antioxidant properties.
These insights are crucial for guiding future synthetic efforts aimed at optimizing the biological efficacy of similar compounds .
Scientific Research Applications
Anticancer Potential
Recent studies have highlighted the anticancer properties of (2E)-3-(5-ethylfuran-2-yl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]prop-2-enamide. It has been investigated for its effectiveness against various cancer cell lines. For instance, one study indicated significant growth inhibition in cancer cells, suggesting its potential as a therapeutic agent in oncology .
Anti-inflammatory Effects
In silico studies have also indicated that this compound may act as an inhibitor of 5-lipoxygenase, an enzyme involved in inflammatory processes. This suggests its utility in treating inflammatory diseases .
Agricultural Applications
Beyond medicinal uses, the compound may find applications in agriculture as a pesticide or herbicide due to its bioactive properties. The thiadiazole structure is associated with various agrochemical activities, making it a candidate for further exploration in crop protection .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The following compounds share structural motifs with the target molecule but differ in substituents or backbone configuration:
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|
| Target: (2E)-3-(5-ethylfuran-2-yl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]prop-2-enamide | C₁₅H₁₇N₃O₃S | 331.38 g/mol | Ethyl-substituted furan, conjugated enamide, 2-oxopropyl-thiadiazole |
| Analog 1: (2E)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-3-(thiophen-2-yl)prop-2-enamide | C₁₃H₁₃N₃O₂S₂ | 323.39 g/mol | Thiophene replaces ethyl-furan; retains enamide and thiadiazole |
| Analog 2: 5-[(4-Methylphenoxy)methyl]-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-2-furamide | C₁₈H₁₇N₃O₄S | 371.41 g/mol | 4-Methylphenoxy-methyl substitution on furan; saturated amide (not enamide) |
| Analog 3: 3-(5-ethylfuran-2-yl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]propanamide | C₁₅H₁₉N₃O₃S | 333.40 g/mol | Saturated propanamide backbone (no double bond) |
| Analog 4: (E)-3-(furan-2-yl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]prop-2-enamide | C₁₃H₁₃N₃O₃S | 303.33 g/mol | Unsubstituted furan; identical enamide and thiadiazole |
Key Observations :
Backbone Unsaturation : The target compound and Analog 4 share the conjugated enamide system, which may enhance rigidity and electronic delocalization compared to the saturated propanamide in Analog 3 .
The 4-methylphenoxy group in Analog 2 increases steric bulk and hydrophobicity, which could affect solubility .
Substituent Effects: The ethyl group on the furan in the target compound likely improves membrane permeability compared to Analog 4’s unsubstituted furan .
Potential Functional Implications
Though biological activity data are absent in the evidence, structural comparisons suggest:
- Electrophilic Reactivity : The α,β-unsaturated enamide in the target compound and Analog 4 may act as a Michael acceptor, a feature exploited in covalent inhibitor design.
- Solubility: Analog 2’s 4-methylphenoxy group may reduce aqueous solubility compared to the target compound’s ethyl-furan .
- Target Selectivity : Thiophene-containing Analog 1 could exhibit distinct binding preferences in sulfur-rich enzymatic environments compared to furan-based analogs .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for (2E)-3-(5-ethylfuran-2-yl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]prop-2-enamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the thiadiazole and furan moieties. For example, thiadiazole rings can be synthesized via cyclization of thiosemicarbazides with POCl₃ under reflux (90°C, 3 hours), as seen in analogous thiadiazole syntheses . The prop-2-enamide linker may be formed via a condensation reaction between activated carbonyl groups and amines, requiring strict pH and temperature control to avoid side reactions . Purification often employs column chromatography or recrystallization from DMSO/water mixtures .
Q. How is the compound structurally characterized post-synthesis?
- Methodological Answer : Characterization relies on spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms proton/carbon environments, particularly the (E)-configuration of the enamide double bond .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : SHELXL is used for refining crystal structures, with twin refinement addressing data contradictions in non-merohedral twinning .
Q. What key structural features influence its reactivity and stability?
- Methodological Answer : The thiadiazole ring’s electron-deficient nature increases susceptibility to nucleophilic attacks, while the 5-ethylfuran group contributes steric hindrance. The enamide linker’s conjugation stabilizes the (E)-isomer but may hydrolyze under acidic/basic conditions. Stability studies under varying pH (e.g., 1.0–9.0) and thermal gravimetric analysis (TGA) are recommended to assess degradation pathways .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
- Methodological Answer : Design of Experiments (DoE) approaches, such as response surface methodology, systematically vary factors like temperature, solvent polarity, and catalyst concentration. For instance, optimizing POCl₃ stoichiometry in thiadiazole cyclization reduces phosphorous-containing impurities . Reaction progress is monitored via HPLC or TLC, with kinetic studies identifying rate-limiting steps .
Q. What computational strategies predict the compound’s bioactivity and binding modes?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina simulate binding to target proteins (e.g., kinases), using the thiadiazole and furan moieties as pharmacophore anchors .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over nanosecond timescales, highlighting key hydrogen bonds (e.g., enamide carbonyl with active-site residues) .
- QSAR Models : Regression analysis correlates substituent electronegativity (e.g., ethyl group on furan) with anticancer activity .
Q. How are data contradictions resolved in crystallographic refinement?
- Methodological Answer : SHELXL’s twin refinement feature (FRTWIN command) addresses non-merohedral twinning by refining twin laws and fractional contributions. For example, high-resolution data (d ≤ 0.8 Å) improves electron density maps for disordered regions like the 2-oxopropyl group. Anisotropic displacement parameters (ADPs) further resolve thermal motion ambiguities .
Q. What strategies enable regioselective modifications of the thiadiazole core?
- Methodological Answer :
- Protecting Groups : Boc-protection of the thiadiazole NH ensures selective functionalization at the 5-position .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling introduces aryl/heteroaryl groups to the thiadiazole via palladium catalysis, requiring inert conditions (Ar atmosphere, dry DMF) .
- Electrophilic Substitution : Nitration at the 4-position of the furan ring is achieved using HNO₃/H₂SO₄, followed by reduction to amines for further derivatization .
Contradiction Analysis
Q. How to reconcile discrepancies in reported synthetic yields for analogous compounds?
- Methodological Answer : Yield variations often stem from differences in reagent purity (e.g., POCl₃ vs. PCl₅) or workup protocols. For example, ammonia quenching in thiadiazole synthesis may precipitate impurities if pH exceeds 9.0. Reproducibility is improved by standardizing solvent drying (e.g., molecular sieves for DMSO) and characterizing intermediates (e.g., LC-MS for thiosemicarbazide precursors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
